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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine

zuverlässige Kernfärbung anstreben, ist die Wahl zwischen Hoechst 33258 und DAPI (4′,6-

Diamidino-2-phenylindol) eine wichtige Überlegung. Beide sind beliebte blau fluoreszierende

Farbstoffe, die spezifisch an die kleine Furche der DNA binden, insbesondere an Adenin-

Thymin (A-T)-reiche Regionen.[1][2] Ihre Anwendungsbereiche, Leistungsprofile und

experimentellen Anforderungen weisen jedoch deutliche Unterschiede auf, die die Eignung für

ein bestimmtes Experiment bestimmen.

Dieser Leitfaden bietet einen objektiven Vergleich von Hoechst 33258 und DAPI, unterstützt

durch experimentelle Daten und detaillierte Protokolle, um Forschern zu helfen, eine fundierte

Entscheidung für ihre spezifischen Anforderungen an die Kernfärbung zu treffen.

Chemische und spektrale Eigenschaften im
Überblick
Sowohl Hoechst 33258 als auch DAPI werden durch ultraviolettes (UV) Licht angeregt und

emittieren im blauen Bereich des Spektrums.[3] Ihre Fluoreszenz wird bei Bindung an

doppelsträngige DNA erheblich verstärkt.[1]
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Eigenschaft Hoechst 33258 DAPI

Chemische Struktur Bisbenzimid Diamidinophenylindol

Molekülformel C₂₅H₂₇Cl₃N₆O[1] C₁₆H₁₅N₅[1]

Molekulargewicht 533.88 g/mol [4]
350.25 g/mol (Dihydrochlorid)

[1]

Anregungsmaximum

(gebunden an DNA)
~352 nm[1][5][6] ~358 nm[1][7]

Emissionsmaximum

(gebunden an DNA)
~461 nm[1][4] ~461 nm[1][7]

Leistungsvergleich: Lebend- vs. Fixierte Zellen
Die wichtigste Unterscheidung zwischen Hoechst 33258 und DAPI liegt in ihrer Fähigkeit,

Zellmembranen zu durchdringen, was ihre primären Anwendungen bestimmt.

Hoechst 33258: Der Standard für die Lebendzellbildgebung

Hoechst-Farbstoffe, einschließlich Hoechst 33258, sind zellgängig und können daher die

Kerne von lebenden Zellen anfärben.[8] Dies macht sie zur bevorzugten Wahl für Studien, die

die Beobachtung der Kerndynamik in Echtzeit erfordern, wie z. B. Zellzyklusanalysen in

lebenden Populationen.[1] Ein wesentlicher Vorteil von Hoechst-Farbstoffen ist ihre im

Vergleich zu DAPI geringere Zytotoxizität, die eine höhere Lebensfähigkeit der Zellen über

längere Bildgebungszeiträume gewährleistet.[9]

DAPI: Die erste Wahl für fixierte Zellen

DAPI hingegen ist nur schlecht zellgängig und erfordert in der Regel eine Permeabilisierung

der Zellmembran für eine effiziente Kernfärbung.[3] Aus diesem Grund wird DAPI überwiegend

für die Färbung von fixierten Zellen und Gewebeschnitten verwendet.[10][11] Es ist bekannt für

seine hohe Photostabilität, was bei langen Belichtungszeiten oder wiederholter Bildgebung von

Vorteil ist.[12]
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Leistungsmerkmal Hoechst 33258 DAPI

Zellpermeabilität
Hoch (für Lebendzellen

geeignet)[8]

Gering (erfordert in der Regel

Fixierung/Permeabilisierung)[3]

Primäre Anwendung Lebend- und fixierte Zellen[13] Fixierte Zellen[1]

Zytotoxizität Geringer als DAPI[9]
Höher als Hoechst-

Farbstoffe[1]

Photostabilität Geringer als DAPI[3] Höher als Hoechst 33258[12]

Bindungsaffinität (Kd)
Hohe Affinität (Kd ~1-10 nM)

[14]

Hohe Affinität (vergleichbar mit

Hoechst an AATT-Stellen)[15]

[16]

Experimentelle Überlegungen und Arbeitsabläufe
Die Wahl zwischen Hoechst 33258 und DAPI hängt stark vom experimentellen Design ab. Das

folgende Diagramm veranschaulicht einen Entscheidungsfindungsprozess.
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Entscheidungsbaum: Hoechst 33258 vs. DAPI
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Abbildung 1: Entscheidungsbaum zur Auswahl des geeigneten Kernfärbemittels.

Experimenteller Arbeitsablauf: Kernfärbung
Der allgemeine Arbeitsablauf für die Kernfärbung mit beiden Farbstoffen ist ähnlich,

unterscheidet sich jedoch in den Schritten der Zellvorbereitung.
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Allgemeiner Arbeitsablauf für die Kernfärbung

Zellvorbereitung

Lebende Zellen in Kulturmedium

Zellfixierung
(z.B. 4% PFA)

Inkubation mit
Farbstofflösung

Hoechst

Permeabilisierung
(z.B. 0.1% Triton X-100)

DAPI / Hoechst

Waschschritte (optional)

Fluoreszenzmikroskopie
(UV-Anregung)

Click to download full resolution via product page

Abbildung 2: Vereinfachter Arbeitsablauf für die Kernfärbung.

Detaillierte experimentelle Protokolle
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Die folgenden Protokolle bieten detaillierte Anleitungen für gängige Anwendungen. Die

Konzentrationen und Inkubationszeiten sollten als Ausgangspunkte betrachtet und für

spezifische Zelltypen und experimentelle Bedingungen optimiert werden.

Protokoll 1: Färbung von lebenden Zellen mit Hoechst
33258
Dieses Protokoll eignet sich für die Echtzeit-Bildgebung von Zellkernen.

Vorbereitung der Farbstofflösung: Bereiten Sie eine Arbeitslösung von Hoechst 33258 in

einer Konzentration von 1 µg/ml in frischem, komplettem Zellkulturmedium vor.[17]

Färbung: Entfernen Sie das Kulturmedium von den Zellen und ersetzen Sie es durch die

Hoechst-haltige Medium. Alternativ kann eine 10x-Lösung direkt zugegeben werden, um das

Volumen um 1/10 zu erhöhen und Störungen der Zellen zu minimieren.[17]

Inkubation: Inkubieren Sie die Zellen für 5-15 Minuten bei Raumtemperatur oder 37°C.[17]

Bildgebung: Die Zellen können direkt ohne Waschschritt abgebildet werden, da der

ungebundene Farbstoff nur eine minimale Fluoreszenz aufweist. Ein optionaler Waschschritt

kann jedoch das Hintergrundsignal reduzieren.[17]

Protokoll 2: Färbung von fixierten Zellen mit DAPI für die
Immunfluoreszenz
Dieses Protokoll ist ideal für die Gegenfärbung von Kernen in fixierten Proben.

Zellfixierung: Fixieren Sie die Zellen mit 4% Paraformaldehyd (PFA) in PBS für 10-15

Minuten bei Raumtemperatur.[10]

Waschen: Waschen Sie die Zellen dreimal mit PBS.

Permeabilisierung: Permeabilisieren Sie die Zellen mit 0,1% Triton X-100 in PBS für 5-10

Minuten. Dieser Schritt ist entscheidend für den Eintritt von DAPI in den Kern.[10]

Waschen: Waschen Sie die Zellen erneut dreimal mit PBS.
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(Optional) Antikörper-Inkubation: Führen Sie die primäre und sekundäre Antikörper-

Inkubation gemäß Ihrem Immunfluoreszenzprotokoll durch.

DAPI-Färbung: Inkubieren Sie die Zellen mit einer DAPI-Arbeitslösung (typischerweise 300

nM oder ~0,1 µg/ml in PBS) für 1-5 Minuten bei Raumtemperatur im Dunkeln.[7]

Waschen: Waschen Sie die Zellen zwei- bis dreimal mit PBS, um ungebundenen Farbstoff

zu entfernen.[7]

Eindecken und Bildgebung: Decken Sie die Probe mit einem geeigneten Eindeckmedium ein

und fahren Sie mit der Fluoreszenzmikroskopie fort.

Protokoll 3: Zellzyklusanalyse mittels
Durchflusszytometrie
Sowohl Hoechst 33258 als auch DAPI können für die Analyse des DNA-Gehalts in der

Durchflusszytometrie verwendet werden, erfordern jedoch in der Regel eine Fixierung, um eine

stöchiometrische Bindung zu gewährleisten.

Zellernte: Ernten Sie die Zellen und zentrifugieren Sie sie, um ein Zellpellet zu erhalten.

Fixierung: Resuspendieren Sie die Zellen vorsichtig und fixieren Sie sie in eiskaltem

70%igem Ethanol, während Sie vortexen. Inkubieren Sie für mindestens 30 Minuten auf Eis.

[18]

Waschen: Zentrifugieren Sie die fixierten Zellen und waschen Sie das Pellet einmal mit PBS.

Färbung: Resuspendieren Sie das Zellpellet in einer Färbelösung, die Hoechst 33258 (z. B.

0,2-2 µg/ml) oder DAPI (z. B. 1 µg/ml) in PBS enthält.[18][19] Eine RNase-Behandlung kann

erforderlich sein, um die Färbung von RNA zu verhindern.

Inkubation: Inkubieren Sie für 15 Minuten bei Raumtemperatur im Dunkeln.[18]

Analyse: Analysieren Sie die Proben mittels Durchflusszytometrie unter Verwendung einer

UV- oder violetten Laseranregung.[19]

Fazit
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Zusammenfassend lässt sich sagen, dass sowohl Hoechst 33258 als auch DAPI

ausgezeichnete und zuverlässige Kernfärbemittel sind. Die Wahl zwischen ihnen sollte in erster

Linie von der Art der Probe bestimmt werden. Hoechst 33258 ist aufgrund seiner

Zellgängigkeit und geringeren Toxizität die überlegene Wahl für die Lebendzellbildgebung.[1][9]

DAPI hingegen ist aufgrund seiner Robustheit und Photostabilität der Goldstandard für fixierte

Zellen.[12] Durch sorgfältige Berücksichtigung der experimentellen Anforderungen und der in

diesem Leitfaden dargelegten Protokolle können Forscher eine optimale Kernfärbung für ihre

spezifischen Forschungsfragen erzielen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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